molecular formula C6H11F2NO B13209645 2,2-Difluoro-6,6-dimethylmorpholine

2,2-Difluoro-6,6-dimethylmorpholine

Cat. No.: B13209645
M. Wt: 151.15 g/mol
InChI Key: POSWRAAIXMJPDR-UHFFFAOYSA-N
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Description

2,2-Difluoro-6,6-dimethylmorpholine is a chemical compound with the molecular formula C6H11F2NO It is characterized by the presence of two fluorine atoms and two methyl groups attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-6,6-dimethylmorpholine typically involves the fluorination of 6,6-dimethylmorpholine One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-6,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of fluorine atoms or the reduction of other functional groups present in the molecule.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromorpholine oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.

Scientific Research Applications

2,2-Difluoro-6,6-dimethylmorpholine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it a candidate for studying fluorine’s effects on biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-6,6-dimethylmorpholine involves its interaction with molecular targets through its fluorine atoms. Fluorine’s high electronegativity can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include inhibition of enzymes or interaction with nucleic acids, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoroethylamine: Another fluorinated compound with similar reactivity.

    6,6-Dimethylmorpholine: The non-fluorinated parent compound.

    2,2-Difluoro-1,3-dimethylimidazolidine: A structurally related compound with different ring structure.

Uniqueness

2,2-Difluoro-6,6-dimethylmorpholine is unique due to the presence of both fluorine atoms and methyl groups on the morpholine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

2,2-difluoro-6,6-dimethylmorpholine

InChI

InChI=1S/C6H11F2NO/c1-5(2)3-9-4-6(7,8)10-5/h9H,3-4H2,1-2H3

InChI Key

POSWRAAIXMJPDR-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC(O1)(F)F)C

Origin of Product

United States

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